An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines
An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines and their derivatives are a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications in medicinal chemistry and materials science. The introduction of substituents such as chloro and methyl groups onto the quinoline scaffold can significantly modulate their physicochemical properties and pharmacological effects. This guide provides a comprehensive overview of the chemical properties of chloro-methylquinolines, with a particular focus on available data for isomers and derivatives due to the limited specific information on 3-Chloro-6-methylquinoline in published literature. As a primary example, this document will detail the properties and synthesis of the closely related and well-documented compound, 2-Chloro-6-methylquinoline-3-carbaldehyde.
Physicochemical Properties
Quantitative data for chloro-methylquinoline derivatives is often specific to the isomer. Below is a compilation of available data for representative compounds.
Table 1: Physicochemical Data of Representative Chloro-Methylquinoline Derivatives
| Property | 2-Chloro-6-methylquinoline-3-carbaldehyde | 6-Chloro-2-methylquinoline | 6-Methylquinoline |
| CAS Number | 73568-27-1 | 92-46-6 | 91-62-3[1] |
| Molecular Formula | C₁₁H₈ClNO | C₁₀H₈ClN[2] | C₁₀H₉N[1] |
| Molecular Weight | 205.64 g/mol | 177.63 g/mol | 143.19 g/mol [1] |
| Melting Point | 120-125 °C | 94-98 °C | -22 °C |
| Boiling Point | Not available | Not available | 256-260 °C[1] |
| Appearance | Yellow solid[3] | Solid | Pale yellow to amber brown clear liquid |
| Solubility | Soluble in ethyl acetate[3] | Not available | Soluble in alcohol and dipropylene glycol |
Synthesis of Chloro-Methylquinolines
The synthesis of chloro-methylquinolines can be approached through various methods, primarily involving the construction of the quinoline ring system followed by or preceded by chlorination and methylation. A widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Reaction for 2-Chloro-6-methylquinoline-3-carbaldehyde
This protocol is adapted from the general procedure described for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes[3].
Objective: To synthesize 2-Chloro-6-methylquinoline-3-carbaldehyde from N-(p-tolyl)acetamide.
Materials:
-
N-(p-tolyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, cool N,N-Dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This mixture forms the Vilsmeier reagent.
-
To this Vilsmeier reagent, add N-(p-tolyl)acetamide portion-wise.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude 2-Chloro-6-methylquinoline-3-carbaldehyde by recrystallization from ethyl acetate to yield a yellow solid[3].
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde.
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation of synthesized compounds. Below is a summary of available spectral data for 2-Chloro-6-methylquinoline-3-carbaldehyde.
Table 2: Spectral Data for 2-Chloro-6-methylquinoline-3-carbaldehyde
| Technique | Key Signals / Peaks |
| Infrared (IR) | Characteristic peaks for C=O (aldehyde) stretch, C-Cl stretch, and aromatic C-H and C=C stretches are expected. A published spectrum shows a strong absorption for the C=O group around 1690 cm⁻¹[3]. |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons on the quinoline ring system, and the methyl group protons would be observed. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm)[3]. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, carbons of the quinoline ring, and the methyl carbon would be present. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. For C₁₁H₈ClNO, the expected molecular weight is approximately 205.64 g/mol . |
Biological Significance and Drug Development Potential
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The presence of a chlorine atom can enhance lipophilicity, potentially improving membrane permeability, while a methyl group can influence metabolic stability and receptor binding.
Diagram of the Potential Biological Relevance of Chloro-Methylquinolines:
Caption: Potential influence of chloro and methyl groups on the biological activity of quinolines.
While specific data for 3-Chloro-6-methylquinoline is scarce, the broader class of quinoline derivatives has shown promise in several therapeutic areas:
-
Anticancer: Many quinoline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and apoptosis induction.
-
Antimalarial: Chloroquine, a well-known antimalarial drug, is a quinoline derivative. Research into new quinoline-based antimalarials is ongoing to combat drug resistance.
-
Antibacterial: Fluoroquinolones are a class of broad-spectrum antibiotics based on the quinoline scaffold.
The development of novel chloro-methylquinoline derivatives continues to be an active area of research for the discovery of new therapeutic agents.
Conclusion
This technical guide has provided an overview of the chemical properties of chloro-methylquinolines, with a detailed examination of 2-Chloro-6-methylquinoline-3-carbaldehyde as a representative compound due to the limited availability of specific data for 3-Chloro-6-methylquinoline. The synthetic protocols, physicochemical data, and discussion of biological significance presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further investigation into the specific properties and activities of less-studied isomers like 3-Chloro-6-methylquinoline is warranted to fully explore the potential of this chemical class.
